molecular formula C18H14N2O3 B6300451 N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide CAS No. 134828-25-4

N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide

Cat. No.: B6300451
CAS No.: 134828-25-4
M. Wt: 306.3 g/mol
InChI Key: KJSQDINNKUGDEJ-UHFFFAOYSA-N
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Description

N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide is an organic compound that belongs to the class of aminobenzenesulfonamides This compound is characterized by its unique structure, which includes a 1,3-dioxoindan-2-ylidene moiety linked to a phenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide typically involves the condensation of 1,3-dioxoindan-2-carboxaldehyde with 4-aminophenylacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-3,5-thiazolyl)phenyl)ethanamide
  • 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzenesulfonamide

Uniqueness

N-(4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)phenyl)ethanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)20-13-8-6-12(7-9-13)19-10-16-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,22H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSQDINNKUGDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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